4-Octadecylaniline

Descripción general

Descripción

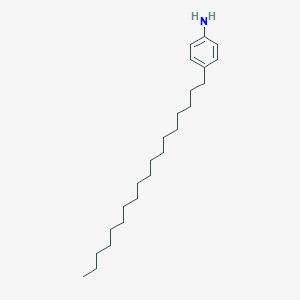

4-Octadecylaniline is an organic compound with the chemical formula C24H43N . It is characterized by a long alkyl chain attached to an aniline group, making it a unique molecule with both hydrophobic and hydrophilic properties. This compound appears as a white or yellowish crystalline solid and is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, but insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Octadecylaniline can be synthesized through the reaction of aniline with octadecyl halides under basic conditions. The reaction typically involves heating aniline with octadecyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Octadecylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

Reduction: The nitro derivatives can be reduced back to the amine.

Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

Oxidation: Nitro derivatives and quinones.

Reduction: Primary amines.

Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Langmuir-Blodgett Films:

One of the primary applications of 4-Octadecylaniline is in the synthesis of Langmuir-Blodgett (LB) films. These films are essential for studying molecular interactions and surface properties. The amphiphilic nature of this compound allows it to form organized monolayers at the air-water interface, which can be transferred onto solid substrates to create multilayered films. These LB films have been utilized in various studies, including:

- Pyroelectric Applications: When combined with other compounds like 22-tricosenoic acid, this compound contributes to high pyroelectric coefficients, making it suitable for energy harvesting applications.

- Surface Modification: LB films incorporating this compound can enhance surface properties such as hydrophobicity and biocompatibility, which are crucial for biomedical applications.

Synthesis of Surfactants:

The compound's amphiphilic characteristics also make it useful in formulating surfactants and emulsifiers. These surfactants are vital in biological studies where the interaction between hydrophobic and hydrophilic phases is critical.

Biological Applications

Drug Delivery Systems:

this compound has potential applications in drug delivery due to its ability to interact with biological membranes. Its long alkyl chain enhances lipid solubility, which can improve the absorption and distribution of therapeutic agents within biological systems .

Biomimetic Nanomaterials:

Research has explored the use of this compound in creating biomimetic nanomaterials for medical applications. For instance, it has been incorporated into chemically modified nanoparticles aimed at treating atherosclerosis by enhancing biocompatibility and facilitating targeted drug delivery .

Industrial Applications

Rubber Additives:

In industrial settings, this compound is utilized as an additive in rubber formulations. It enhances the tensile properties, wear resistance, and aging resistance of rubber products, making them more durable and effective for various applications.

Case Study 1: Pyroelectric Properties

A study demonstrated that alternating layers of this compound with 22-tricosenoic acid in LB films led to significant improvements in pyroelectric performance due to optimized molecular packing and inter-layer bonding. This finding highlights the potential for energy conversion technologies.

Case Study 2: Drug Delivery Systems

Research involving chemically modified nanoparticles incorporating this compound showed enhanced cytocompatibility and targeted delivery capabilities for atherosclerosis treatment. The nanoparticles demonstrated effective penetration into atherosclerotic plaques, indicating promising therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-Octadecylaniline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with cell membranes due to its amphiphilic nature, affecting membrane fluidity and permeability.

Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, given its potential antioxidant properties.

Comparación Con Compuestos Similares

- 4-Octylaniline

- 4-Tetradecylaniline

- 4-Hexadecylaniline

Comparison: 4-Octadecylaniline is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the formulation of surfactants and emulsifiers .

Actividad Biológica

4-Octadecylaniline is a long-chain aniline derivative that has garnered attention for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by its long alkyl chain (C18) attached to an aniline group. This structure imparts amphiphilic properties to the compound, making it suitable for various applications in surfactants and emulsifiers. Its chemical formula is C19H39N, and it has a molecular weight of 281.5 g/mol.

Biological Activity

The biological activity of this compound can be attributed to its interactions with cellular membranes and proteins due to its lipophilic nature. Key areas of investigation include:

- Cell Membrane Interaction : The compound's long alkyl chain allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability.

- Drug Delivery Systems : Its ability to interact with biological membranes makes it a candidate for drug delivery applications, facilitating the transport of therapeutic agents across cellular barriers.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although specific mechanisms remain to be elucidated.

Target of Action

This compound's interactions are likely influenced by both the hydrophobic alkyl chain and the polar amine group. This duality allows for versatile interactions with various biological targets, including:

- Lipid Membranes : The compound can alter membrane properties, potentially affecting the function of membrane-bound proteins.

- Protein Interactions : The aniline moiety may engage in hydrogen bonding or hydrophobic interactions with amino acid residues in proteins.

Mode of Action

The mode of action involves integration into lipid bilayers, which can disrupt membrane integrity or alter signaling pathways. Additionally, it may undergo metabolic transformations that could influence its biological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its long alkyl chain suggests favorable lipid solubility, which may enhance absorption and distribution within biological systems. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for understanding its potential therapeutic applications.

| Parameter | Description |

|---|---|

| Absorption | Likely high due to lipophilicity; specific studies needed |

| Distribution | Predicted to distribute widely in lipid-rich tissues |

| Metabolism | Potential for oxidative metabolism via the aniline group |

| Excretion | Expected to be excreted primarily via urine after metabolic conversion |

Synthesis and Characterization

Research has demonstrated that this compound can be synthesized through various methods, including oxidative polymerization. Studies have shown that modifying polyaniline with octadecyl chains significantly alters its electrical properties and morphology .

Applications in Langmuir-Blodgett Films

This compound has been utilized in the fabrication of Langmuir-Blodgett (LB) films. These films are instrumental in studying molecular interactions at interfaces and have potential applications in biosensors and electronic devices.

Safety Profile

Despite its promising applications, this compound is classified as a skin irritant (Category 2) and eye irritant (Category 2A). It may also cause respiratory irritation upon exposure. Safety data sheets should be consulted before handling this compound.

Propiedades

IUPAC Name |

4-octadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22H,2-18,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRTYBGROAGVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393672 | |

| Record name | 4-Octadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114235-67-5 | |

| Record name | 4-Octadecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-octadecylaniline suitable for creating pyroelectric Langmuir-Blodgett films?

A1: this compound, when alternated with 22-tricosenoic acid in LB films, contributes to a high pyroelectric coefficient. This is attributed to the specific inter-layer bonding between these molecules, as revealed by infrared spectroscopy []. The long alkyl chain in this compound likely promotes organized packing within the film, while the terminal amine group can interact with the carboxylic acid group of 22-tricosenoic acid, potentially through hydrogen bonding, influencing the overall dipole moment and thus pyroelectric properties.

Q2: How does the choice of substrate affect the pyroelectric performance of LB films containing this compound?

A2: The research indicates that the substrate can negatively impact the responsivity of LB film devices. Furthermore, studies using different substrate materials revealed a significant piezoelectrically induced secondary effect on the overall pyroelectric coefficient, especially at temperatures around 250 K []. This suggests that mechanical strain at the film-substrate interface, influenced by substrate properties, can impact the film's electrical response to temperature changes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.